molecular formula C20H23ClN2O2 B3706264 N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B3706264
M. Wt: 358.9 g/mol
InChI Key: FYSNSSIOSNTEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that features a pyrrolidine ring, a chlorinated phenyl group, and a dimethylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Coupling Reactions: The chlorinated phenyl group is then coupled with the pyrrolidine ring and the dimethylphenoxyacetamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide: shares similarities with other pyrrolidine derivatives and chlorinated phenyl compounds.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Chlorinated Phenyl Compounds: Compounds such as chlorobenzene derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions in various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-14-5-7-17(11-15(14)2)25-13-20(24)22-16-6-8-19(18(21)12-16)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSNSSIOSNTEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.